2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a complex organic compound with the molecular formula C23H20N4O3S2 and a molecular weight of 464.56 g/mol . This compound is characterized by the presence of a phthalazinyl group, a sulfanyl group, and a sulfonamide group, making it a molecule of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of the compound “2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide” is the urea transporter B (UT-B) . Urea transporters are a family of transmembrane proteins that specifically transport urea .
Mode of Action
The compound interacts with its target, UT-B, by inhibiting its function . The compound binds to the UT-B binding pocket and exerts inhibition activity on UT-B
Biochemical Pathways
The compound affects the urea transport pathway by inhibiting the function of UT-B This results in a decrease in urea transport across the membrane
Result of Action
The inhibition of UT-B by the compound results in a decrease in urea transport across the membrane
Preparation Methods
The synthesis of 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves multiple steps, typically starting with the preparation of the phthalazinyl and sulfanyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve bulk manufacturing processes that optimize reaction conditions, such as temperature, pressure, and reaction time, to scale up the synthesis efficiently .
Chemical Reactions Analysis
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially affecting the sulfonamide or phthalazinyl groups.
Scientific Research Applications
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Comparison with Similar Compounds
Similar compounds to 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide include other sulfonamide derivatives and phthalazinyl-containing molecules. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity. Examples of similar compounds include:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Phthalazine: A core structure found in many biologically active molecules.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Biological Activity
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a phthalazin moiety, a sulfonamide group, and a propanamide backbone. The chemical formula is C19H18N4O3S, indicating the presence of multiple functional groups that may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. For instance, the sulfonamide moiety in this compound may inhibit bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. Studies have shown that related compounds can demonstrate activity against a range of Gram-positive and Gram-negative bacteria.
Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the mitochondrial pathway.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 12 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group likely inhibits key enzymes involved in bacterial growth and inflammation.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Cytokine Modulation : By reducing pro-inflammatory cytokine levels, it may alleviate symptoms in inflammatory conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives, including this compound, found that it significantly inhibited the growth of resistant strains of Staphylococcus aureus.
- Anti-inflammatory Study : In a controlled trial involving LPS-induced inflammation in mice, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to controls.
Properties
IUPAC Name |
2-(4-phenylphthalazin-1-yl)sulfanyl-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-15(22(28)25-17-11-13-18(14-12-17)32(24,29)30)31-23-20-10-6-5-9-19(20)21(26-27-23)16-7-3-2-4-8-16/h2-15H,1H3,(H,25,28)(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGBVBKYJAWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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